2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol
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Overview
Description
2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol is a compound that belongs to the class of aminopyrimidines These compounds are characterized by the presence of a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3
Mechanism of Action
Target of Action
The primary targets of 2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol, also known as PPE, are protein kinases . Protein kinases are enzymes that stimulate phosphate transfer from ATP to amino acids tyrosine, serine and/or threonine residues in protein substrates . They play a crucial role in cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism .
Mode of Action
PPE interacts with its targets, the protein kinases, by inhibiting their activity . This inhibition disrupts the normal functioning of the kinases, leading to changes in the cellular signaling processes they control .
Biochemical Pathways
The inhibition of protein kinases by PPE affects various biochemical pathways. These pathways are involved in cell growth regulation, differentiation, migration, and metabolism . The disruption of these pathways can lead to changes in cell behavior, potentially leading to the death of cancer cells .
Pharmacokinetics
The compound’s molecular weight of 2152547 suggests that it may have good bioavailability.
Result of Action
The result of PPE’s action is the inhibition of protein kinases, leading to disruption of cellular signaling processes . This can lead to changes in cell behavior, including reduced cell growth and migration, which can be beneficial in the treatment of diseases like cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized from acyclic starting materials such as benzylidene acetones and ammonium thiocyanates.
Introduction of the Phenyl Group: The phenyl group can be introduced through various methods, including the use of phenyl-substituted starting materials or through substitution reactions on the pyrimidine ring.
Attachment of the Ethanol Moiety: The ethanol moiety can be attached through nucleophilic substitution reactions, where an appropriate leaving group on the pyrimidine ring is replaced by the ethanol group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the pyrimidine ring or the ethanol moiety are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are commonly used.
Substitution: Reagents for substitution reactions can include halides, alkylating agents, and nucleophiles such as amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while substitution reactions can produce a variety of substituted pyrimidine derivatives.
Scientific Research Applications
2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an inhibitor of specific enzymes or as a modulator of biological pathways.
Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine: A simpler compound with similar structural features but lacking the phenyl and ethanol groups.
5-Phenyl-2-pyrimidinamine: Similar to 2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol but without the ethanol moiety.
2-[(5-Phenyl-2-pyrimidinyl)amino]propanol: A compound with a similar structure but with a propanol group instead of ethanol.
Uniqueness
This compound is unique due to the presence of both the phenyl and ethanol groups, which contribute to its distinct chemical properties and potential applications. The combination of these groups with the pyrimidine ring enhances its biological activity and makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[(5-phenylpyrimidin-2-yl)amino]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c16-7-6-13-12-14-8-11(9-15-12)10-4-2-1-3-5-10/h1-5,8-9,16H,6-7H2,(H,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKAGPXAQHGUWAI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N=C2)NCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10409000 |
Source
|
Record name | 2-[(5-PHENYL-2-PYRIMIDINYL)AMINO]ETHANOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10409000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
298217-37-5 |
Source
|
Record name | 2-[(5-PHENYL-2-PYRIMIDINYL)AMINO]ETHANOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10409000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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